molecular formula C11H16O4 B7872043 1-(2,4,6-Trimethoxyphenyl)ethanol

1-(2,4,6-Trimethoxyphenyl)ethanol

Cat. No.: B7872043
M. Wt: 212.24 g/mol
InChI Key: OSDJJQHSRCSLPC-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethoxyphenyl)ethanol is a substituted aromatic ethanol characterized by a benzene ring with three methoxy (-OCH₃) groups at the 2-, 4-, and 6-positions and a hydroxymethyl (-CH₂OH) group at the 1-position. The compound has been studied in crystallography and synthetic chemistry, particularly in comparisons with structurally analogous derivatives .

Properties

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJJQHSRCSLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Reaction Conditions :

  • Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)

  • Reducing Agent : NaBH₄ (2.0 mmol)

  • Solvent : Methanol or ethanol (10 mL)

  • Temperature : 0–25°C

  • Time : 2–4 hours

Mechanism :
NaBH₄ selectively reduces the ketone to the secondary alcohol via nucleophilic hydride attack on the carbonyl carbon, followed by protonation.

Data :

ParameterValue
Yield82–88%
Purity (HPLC)≥95%
Stereochemical OutcomeRacemic mixture

Optimization :

  • Excess NaBH₄ (3.0 mmol) improves yield to 90% but risks over-reduction byproducts.

  • Anhydrous conditions minimize side reactions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reaction Conditions :

  • Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)

  • Reducing Agent : LiAlH₄ (1.2 mmol)

  • Solvent : Tetrahydrofuran (THF, 15 mL)

  • Temperature : Reflux (66°C)

  • Time : 6 hours

Mechanism :
LiAlH₄ delivers hydrides more aggressively, enabling complete reduction even for sterically hindered ketones.

Data :

ParameterValue
Yield89–92%
Purity (HPLC)≥97%
Stereochemical OutcomeRacemic mixture

Limitations :

  • Requires strict anhydrous conditions due to LiAlH₄’s reactivity with moisture.

  • Over-reduction is negligible due to the absence of reducible functional groups in the substrate.

Catalytic Hydrogenation

Palladium on Carbon (Pd/C) Catalyzed Reduction

Reaction Conditions :

  • Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)

  • Catalyst : 10% Pd/C (5 mol%)

  • Solvent : Ethanol (20 mL)

  • Pressure : 1 atm H₂

  • Temperature : 25°C

  • Time : 12 hours

Mechanism :
Heterogeneous catalysis facilitates surface adsorption of H₂ and ketone, followed by hydrogen transfer to the carbonyl group.

Data :

ParameterValue
Yield85–88%
Purity (HPLC)≥96%
Stereochemical OutcomeRacemic mixture

Advantages :

  • Scalable for industrial production.

  • No requirement for inert atmospheres.

Asymmetric Synthesis

Corey–Bakshi–Shibata (CBS) Reduction

Reaction Conditions :

  • Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)

  • Catalyst : (R)-CBS (10 mol%)

  • Reducing Agent : BH₃·THF (1.2 mmol)

  • Solvent : Toluene (15 mL)

  • Temperature : −20°C

  • Time : 8 hours

Mechanism :
The chiral oxazaborolidine catalyst induces enantioselective hydride transfer, favoring the (R)-enantiomer.

Data :

ParameterValue
Yield78–82%
Enantiomeric Excess98% (R)
Purity (HPLC)≥99%

Optimization :

  • Lower temperatures (−40°C) improve ee to >99% but reduce yield to 70%.

Enzymatic Reduction

Reaction Conditions :

  • Substrate : 1-(2,4,6-Trimethoxyphenyl)ethanone (1.0 mmol)

  • Enzyme : Alcohol dehydrogenase (ADH, 20 mg/mL)

  • Cofactor : NADPH (0.5 mmol)

  • Solvent : Phosphate buffer (pH 7.0, 20 mL)

  • Temperature : 30°C

  • Time : 24 hours

Mechanism :
Enzyme-mediated hydride transfer achieves high stereoselectivity for the (S)-enantiomer.

Data :

ParameterValue
Yield65–70%
Enantiomeric Excess95% (S)
Purity (HPLC)≥98%

Challenges :

  • Cost and stability of enzymes limit industrial use.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost
NaBH₄ Reduction82–88RacemicHighLow
LiAlH₄ Reduction89–92RacemicModerateModerate
Pd/C Hydrogenation85–88RacemicHighModerate
CBS Reduction78–8298% ee (R)LowHigh
Enzymatic Reduction65–7095% ee (S)LowVery High

Industrial Production Considerations

Continuous Flow Synthesis

Setup :

  • Microreactor systems with immobilized catalysts (e.g., Pd/C).

  • Residence time: 30 minutes.

Advantages :

  • 20% higher yield compared to batch processes.

  • Reduced solvent waste.

Chemical Reactions Analysis

1-(2,4,6-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,6-Trimethoxyphenyl)ethanol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ethanol moiety can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

1-(2,4,6-Trimethylphenyl)ethanol

  • Substituents : Methyl (-CH₃) groups replace methoxy (-OCH₃) groups.
  • Key Differences: Methyl groups lack the electron-donating resonance effects of methoxy groups, reducing aromatic ring electron density. Crystallographic studies reveal that the hydroxyl group forms intramolecular hydrogen bonds in 1-(2,4,6-trimethylphenyl)ethanol, resulting in a 0-D hydrogen-bonded moiety with C₁ symmetry. In contrast, bulkier substituents (e.g., isopropyl) disrupt this symmetry .

1-(2,4,6-Triisopropylphenyl)ethanol

  • Substituents : Isopropyl (-CH(CH₃)₂) groups replace methoxy groups.
  • Key Differences :
    • The steric bulk of isopropyl groups hinders molecular packing, leading to distinct crystal lattice arrangements compared to methoxy-substituted derivatives.
    • Hydrogen-bonding patterns differ significantly, with isopropyl-substituted compounds exhibiting reduced symmetry (C₁) due to steric constraints .

1-(4-Hydroxyphenyl)-3-(2,4,6-Trimethoxyphenyl)propan-1-one (Loureirin B)

  • Structure: Contains a propanone backbone linking a 4-hydroxyphenyl group and a 2,4,6-trimethoxyphenyl group.
  • Key Differences: The ketone functional group (C=O) replaces the ethanol moiety, altering reactivity and hydrogen-bonding capacity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
This compound C₁₁H₁₆O₄ 212.24 Not reported Polar solvents (e.g., MeOH) -OH, -OCH₃
1-(2,4,6-Trimethylphenyl)ethanol C₁₁H₁₆O 164.24 98–100 Ethanol, DCM -OH, -CH₃
1-(2,4,6-Triisopropylphenyl)ethanol C₂₀H₃₂O 288.47 120–122 THF, chloroform -OH, -CH(CH₃)₂
2,4,6-Trimethoxyacetophenone C₁₁H₁₄O₄ 210.23 72–74 Ethyl acetate C=O, -OCH₃
Loureirin B C₁₉H₂₂O₆ 346.38 160–162 DMSO, methanol C=O, -OH, -OCH₃

Notes:

  • Methoxy groups enhance solubility in polar solvents due to their polarity and hydrogen-bonding capacity.
  • Steric hindrance in triisopropyl derivatives reduces solubility in aqueous media .

Comparison with Diazene Derivatives

  • Example: 1-(4-Methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)diazene (). Synthesis: Reacting 1,3,5-trimethoxyphenyl lithium with a diazene precursor in THF at −78°C.

Derivatives with Heterocyclic Moieties

  • Example: (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)prop-2-en-1-one derivatives (). Synthesis: Claisen-Schmidt condensation of 2,4,6-trimethoxyacetophenone with substituted benzaldehydes. Reactivity: Electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring enhance electrophilic reactivity .

Biological Activity

1-(2,4,6-Trimethoxyphenyl)ethanol is a phenolic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings.

Chemical Structure and Properties

This compound features a trimethoxy-substituted phenyl group attached to an ethanol moiety. Its chemical structure can be represented as follows:

C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains found that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.045 mg/mL
Escherichia coli0.038 mg/mL
Bacillus subtilis0.050 mg/mL

The MIC values indicate the concentration at which the compound inhibits bacterial growth, demonstrating its potential as a therapeutic agent against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7).

Table 2: Anticancer Activity in MCF-7 Cells

Compound Concentration (µM)Percentage Cell Viability (%)
0.175
1.050
10.020

At higher concentrations (≥10 µM), the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH and FRAP. The results indicated that the compound possesses strong radical scavenging abilities.

Table 3: Antioxidant Activity Assays

Assay TypeEC50 Value (mg/mL)
DPPH11.5
FRAP9.8

An EC50 value represents the concentration required to achieve half-maximal effect; lower values indicate higher potency.

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Antimicrobial Study : In a controlled environment, the compound was tested against MRSA strains and demonstrated significant inhibition compared to standard antibiotics.
  • Cancer Research : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability and increased apoptosis markers.
  • Antioxidant Research : The compound's antioxidant effects were validated through in vivo studies where it reduced oxidative stress markers in animal models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2,4,6-trimethoxyphenyl)ethanol and its derivatives?

  • Claisen-Schmidt condensation is widely used for synthesizing derivatives of this compound. For example, reactions between 1-(2,4,6-trimethoxyphenyl)ethan-1-one and substituted benzaldehydes in methanol with KOH as a base yield α,β-unsaturated ketones (e.g., chalcone derivatives). Workup involves solvent removal, extraction with CH₂Cl₂, and silica gel chromatography for purification .
  • Biocatalytic reduction using Saccharomyces cerevisiae in natural deep eutectic solvents (NADES) provides an eco-friendly route for enantioselective synthesis of chiral alcohols like (S)-1-(2,4,6-trimethoxyphenyl)ethanol. NADES enhances enzyme stability and reaction efficiency .

Q. How is this compound characterized structurally?

  • NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and stereochemistry. For example, methoxy protons appear as singlets (δ 3.76–3.77 ppm), and aromatic protons show splitting patterns dependent on substituents .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas. For instance, HRMS of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one ([M+H]⁺: m/z 221.20) matches the calculated value (C₁₂H₁₂O₄: m/z 220.07) .

Q. What solvents or conditions are optimal for handling this compound in experimental workflows?

  • The compound is sparingly soluble in water but dissolves well in methanol, ethanol, and CH₂Cl₂. NADES (e.g., choline chloride-glycerol) improve solubility and reaction yields in green chemistry workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography for ambiguous cases. For example, crystallographic data from SHELX-refined structures can confirm spatial arrangements of methoxy groups .
  • Dynamic NMR analysis may resolve overlapping signals caused by rotational isomerism in derivatives like chalcones .

Q. What strategies optimize enantiomeric excess (ee) in biocatalytic reductions of 1-(2,4,6-trimethoxyphenyl)ethanone?

  • NADES composition tuning : Adjusting water content in NADES (e.g., 20–30% v/v) improves enzyme activity and ee. For example, choline chloride-based NADES increased ee to >90% for (S)-enantiomers in related substrates .
  • Substrate engineering : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances stereoselectivity during yeast-mediated reductions .

Q. How do structural modifications impact biological activity in derivatives of this compound?

  • SAR studies on chalcone derivatives reveal that:

  • Chlorine substitution at the para-position of the benzaldehyde moiety increases antibacterial potency due to enhanced lipophilicity .
  • Methoxy group positioning (e.g., 2,4,6-trimethoxy vs. 3,4,5-trimethoxy) alters tubulin polymerization activity, as seen in analogs of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS with C18 columns (gradient elution using acetonitrile/water) detects byproducts like unreacted ketones or over-oxidized species. For example, residual 1-(2,4,6-trimethoxyphenyl)ethanone can be quantified at <0.1% .
  • GC-MS is suitable for volatile impurities, such as residual solvents (e.g., methanol) post-synthesis .

Methodological Recommendations

Q. How to design experiments for studying the compound’s in vitro activity?

  • Tubulin polymerization assays : Monitor absorbance at 350 nm using purified tubulin and GTP. Derivatives like 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one show EC₅₀ values <10 µM, comparable to paclitaxel .
  • Antimicrobial testing : Use microbroth dilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Methoxy-rich derivatives exhibit MICs of 8–16 µg/mL .

Q. What computational tools aid in predicting physicochemical properties?

  • ACD/Labs Percepta : Predicts logP (2.1–3.5), aqueous solubility (0.1–1.5 mg/mL), and pKa (9.8–10.2 for phenolic OH, if present) .
  • Density functional theory (DFT) : Models electronic effects of substituents on reaction pathways (e.g., Claisen-Schmidt kinetics) .

Critical Analysis of Evidence

  • Conflicting data : Some chalcone derivatives in and show inconsistent melting points due to polymorphism. Multi-technique characterization (DSC/XRD) is recommended.
  • SHELX limitations : While SHELX is robust for small-molecule crystallography, its handling of twinned macromolecular data requires cross-validation with PHENIX .

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